N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide
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Overview
Description
N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a sulfonamide group attached to an acetamide backbone, makes it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide typically involves the following steps:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an acyl chloride reacts with the sulfonamide intermediate.
Introduction of the sec-Butyl and o-Tolyl Groups: These groups can be introduced through alkylation reactions, where appropriate alkyl halides react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-Butyl)-2-(4-methylphenylsulfonamido)acetamide
- N-(o-Tolyl)-2-(4-methylphenylsulfonamido)acetamide
- N-(sec-Butyl)-2-(phenylsulfonamido)acetamide
Uniqueness
N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both sec-butyl and o-tolyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-butan-2-yl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-17(4)21-20(23)14-22(19-9-7-6-8-16(19)3)26(24,25)18-12-10-15(2)11-13-18/h6-13,17H,5,14H2,1-4H3,(H,21,23) |
InChI Key |
GHOJRPJXCHIEOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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